Increased Lipophilicity vs. Monohalo Regioisomers
The combination of a 3‑chloro and 4‑fluoro substituent together with the N‑(1‑cyclopropylethyl) group elevates the computed octanol–water partition coefficient (XLogP3‑AA) compared to analogs that lack either the fluorine or the chlorine atom. Specifically, PubChem‑computed XLogP3‑AA for the target compound is 3.9 [1], versus 3.7 for both the 4‑chloro‑N‑(1‑cyclopropylethyl)aniline [2] and the 2‑chloro‑N‑(1‑cyclopropylethyl)aniline [3] regioisomers. This ΔXLogP of +0.2 represents a meaningful shift in predicted hydrophobic character that can influence passive membrane permeability and non‑specific protein binding in cell‑based assays.
| Evidence Dimension | Predicted octanol–water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 3.9 |
| Comparator Or Baseline | 4‑Chloro‑N‑(1‑cyclopropylethyl)aniline: XLogP3‑AA = 3.7; 2‑Chloro‑N‑(1‑cyclopropylethyl)aniline: XLogP3‑AA = 3.7 |
| Quantified Difference | ΔXLogP3‑AA = +0.2 (target vs. either monochloro regioisomer) |
| Conditions | PubChem‑computed descriptor (XLogP3 algorithm, release 2024.11.20); cross‑compound comparison within the same data source. |
Why This Matters
Even a modest ΔXLogP of +0.2 can alter ligand efficiency indices and ADME predictions, making the target compound a structurally distinct starting point for medicinal chemistry campaigns compared to its monohalogenated regioisomers.
- [1] PubChem. 3‑Chloro‑N‑(1‑cyclopropylethyl)‑4‑fluoroaniline (CID 43119226). Computed XLogP3‑AA. https://pubchem.ncbi.nlm.nih.gov/compound/43119226 (accessed 2026-04-28). View Source
- [2] PubChem. 4‑Chloro‑N‑(1‑cyclopropylethyl)aniline (CID 43194295). Computed XLogP3‑AA. https://pubchem.ncbi.nlm.nih.gov/compound/43194295 (accessed 2026-04-28). View Source
- [3] PubChem. 2‑Chloro‑N‑(1‑cyclopropylethyl)aniline (CID 43194715). Computed XLogP3‑AA. https://pubchem.ncbi.nlm.nih.gov/compound/2-chloro-N-_1-cyclopropylethyl_aniline (accessed 2026-04-28). View Source
